3-(Quinolin-4-yl)prop-2-en-1-ol
Description
Significance of Quinoline-Containing Structures in Contemporary Synthetic Chemistry
The quinoline (B57606) nucleus is a recurring motif in a multitude of biologically active compounds, exhibiting a broad spectrum of pharmacological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. nih.gov This has spurred considerable interest in the development of efficient synthetic methodologies for the construction and functionalization of the quinoline ring system.
The versatility of the quinoline scaffold stems from its ability to be modified at various positions, allowing for the fine-tuning of its electronic and steric properties. The nitrogen atom within the ring can act as a hydrogen bond acceptor and a basic center, influencing the molecule's pharmacokinetic and pharmacodynamic profiles. The aromatic system can participate in various substitution reactions, enabling the introduction of diverse functional groups.
The development of novel quinoline derivatives remains an active area of research, with scientists continuously exploring new synthetic routes and applications. These efforts have led to the discovery of potent therapeutic agents and innovative materials with unique optical and electronic properties.
Importance of Allylic Alcohol Functionalities in Reaction Design
The allylic alcohol moiety, characterized by a hydroxyl group attached to a carbon atom adjacent to a double bond, is a highly valuable functional group in organic synthesis. Its reactivity is multifaceted, allowing it to participate in a wide range of chemical transformations.
The presence of the double bond activates the adjacent C-H bonds and the C-O bond of the alcohol, making them susceptible to various reactions. Allylic alcohols can undergo oxidation, reduction, epoxidation, and various coupling reactions. Furthermore, the hydroxyl group can be a leaving group in substitution reactions or can direct the stereochemical outcome of reactions on the neighboring double bond. This versatility makes allylic alcohols key intermediates in the synthesis of complex natural products and pharmaceuticals.
Structural Framework of 3-(Quinolin-4-yl)prop-2-en-1-ol: A Hybrid Perspective
The compound this compound represents a hybrid structure that synergistically combines the features of a quinoline core and an allylic alcohol. The quinoline moiety is attached at the 4-position to a three-carbon propenol chain. This specific linkage at the C4 position of the quinoline ring is significant, as this position is known to be reactive towards nucleophilic attack.
The structural framework suggests a molecule with a rich and varied reactivity profile. The quinoline part can be targeted for modifications, such as N-alkylation or substitution on the benzene (B151609) ring, while the allylic alcohol offers a handle for a plethora of synthetic transformations. The interplay between these two functional groups can lead to unique chemical behavior and the potential for the development of novel intramolecular reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 545421-08-7 | chemicalbook.com |
| Molecular Formula | C₁₂H₁₁NO | chemicalbook.com |
| Molecular Weight | 185.22 g/mol | chemicalbook.com |
The unique structural arrangement of this compound makes it a promising candidate for further investigation in the field of organic synthesis. The dual functionality offers the potential for the construction of complex heterocyclic systems through intramolecular cyclization reactions. For instance, acid-catalyzed cyclization could lead to the formation of fused pyran or furan (B31954) ring systems, which are also important structural motifs in many natural products and bioactive molecules. nih.gov The exploration of its reactivity will undoubtedly open new avenues for the synthesis of novel and potentially bioactive compounds.
Structure
3D Structure
Properties
Molecular Formula |
C12H11NO |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
(E)-3-quinolin-4-ylprop-2-en-1-ol |
InChI |
InChI=1S/C12H11NO/c14-9-3-4-10-7-8-13-12-6-2-1-5-11(10)12/h1-8,14H,9H2/b4-3+ |
InChI Key |
QZDJRMBGEFDLQR-ONEGZZNKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=N2)/C=C/CO |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=CCO |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches to 3 Quinolin 4 Yl Prop 2 En 1 Ol
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of 3-(Quinolin-4-yl)prop-2-en-1-ol logically disconnects the molecule at the C4-position of the quinoline (B57606) ring. The allylic alcohol side chain can be traced back to a three-carbon synthon, suggesting a precursor such as quinoline-4-carbaldehyde (B127539). This key intermediate serves as the immediate synthetic target for the various quinoline-forming methodologies.
Further disconnection of the quinoline-4-carbaldehyde itself reveals two primary strategies for constructing the bicyclic aromatic system. One approach involves building the pyridine (B92270) ring onto a pre-existing benzene (B151609) derivative, a strategy employed by classical methods like the Gould-Jacobs, Conrad-Limpach, and Doebner-Miller reactions. Another approach involves forming the quinoline ring through modern catalytic cyclizations. These disconnections form the basis for the synthetic strategies detailed below.
Synthesis of the Quinoline Core and its Precursors
The synthesis of the quinoline nucleus is a well-established area of heterocyclic chemistry, with numerous methods developed since the 19th century. iipseries.orgorganicreactions.org These strategies are broadly categorized into classical cyclization reactions and modern catalytic approaches, both of which can be adapted to produce the necessary quinoline-4-substituted precursors for the final target compound.
Classical Cyclization Reactions for Quinoline Scaffolds
For over a century, a set of robust and reliable name reactions have formed the bedrock of quinoline synthesis. nih.gov These methods typically involve the condensation and cyclization of anilines with various carbonyl-containing compounds. jptcp.com
The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline (B1666331) derivatives, which can be further functionalized to access the desired quinoline precursors. wikipedia.org The reaction sequence commences with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate, to form an anilidomethylenemalonic ester. wikipedia.orgjasco.ro This intermediate undergoes a thermally induced intramolecular cyclization to yield a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgjasco.ro Subsequent saponification and decarboxylation steps produce the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form). wikipedia.orgwikipedia.org
The efficiency of the Gould-Jacobs reaction can be significantly influenced by reaction conditions. High temperatures are necessary for the intramolecular cyclization step; however, prolonged reaction times or excessively high temperatures can lead to product degradation. jasco.ro Microwave-assisted synthesis has emerged as a powerful tool to overcome these limitations, drastically reducing reaction times from hours to minutes and often improving yields. jasco.roresearchgate.net
Table 1: Comparison of Conventional vs. Microwave-Assisted Gould-Jacobs Reaction
| Entry | Method | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Conventional | Reflux | Several hours | Low | researchgate.net |
| 2 | Microwave | 250 | 10 min | 1 | jasco.ro |
| 3 | Microwave | 300 | 10 min | 37 | jasco.ro |
| 4 | Microwave | 300 | 20 min | 28 | jasco.ro |
This table illustrates the optimization of the Gould-Jacobs reaction, showing how microwave heating can enhance yields and reduce reaction times compared to traditional reflux methods.
The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to produce 4-hydroxyquinolines (4-quinolones). jptcp.comwikipedia.org This reaction is highly dependent on temperature. At lower temperatures (kinetic control), the initial product is a β-aminoacrylate, which upon heating undergoes cyclization to form the 4-quinolone. quimicaorganica.org Under higher temperatures (thermodynamic control), a different cyclization pathway can lead to 2-quinolones, a reaction known as the Knorr synthesis. quimicaorganica.org
The mechanism begins with the nucleophilic attack of the aniline on the keto group of the β-ketoester. wikipedia.org Following the formation of a Schiff base and keto-enol tautomerization, a high-temperature electrocyclic ring-closing reaction occurs to form the quinoline ring. wikipedia.orgsynarchive.com The choice of solvent and the use of acid catalysts are critical for achieving high yields. wikipedia.org
The Friedländer and Doebner-Miller reactions are among the most fundamental and direct methods for constructing the quinoline ring system.
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (a reactive CH2 adjacent to a carbonyl group). wikipedia.orgjk-sci.com This reaction can be catalyzed by acids (such as trifluoroacetic acid or p-toluenesulfonic acid) or bases (like sodium hydroxide). wikipedia.orgjk-sci.comnih.gov To synthesize a precursor like quinoline-4-carbaldehyde, one could envision reacting a 2-aminobenzaldehyde (B1207257) with a protected acrolein equivalent. The reaction proceeds through an initial aldol (B89426) condensation or Schiff base formation, followed by cyclization and dehydration to form the aromatic quinoline ring. wikipedia.org The simplicity and availability of starting materials make the Friedländer synthesis a highly valuable tool. jk-sci.com
The Doebner-Miller reaction is a modification of the Skraup synthesis and involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst, often a Lewis acid or a Brønsted acid. wikipedia.orgsynarchive.com A key feature of this reaction is that the α,β-unsaturated carbonyl can be generated in situ from two equivalents of an aldehyde or ketone via an aldol condensation, a variant known as the Beyer method. wikipedia.org For example, reacting aniline with crotonaldehyde (B89634) (derived from the self-condensation of acetaldehyde) in the presence of acid leads to the formation of 2-methylquinoline (B7769805) (quinaldine). A proposed mechanism involves the conjugate addition of aniline to the unsaturated carbonyl, followed by cyclization, dehydration, and oxidation to furnish the quinoline product. wikipedia.org
Table 2: Overview of Classical Quinoline Syntheses
| Reaction | Reactant 1 | Reactant 2 | Key Intermediate/Product | Reference |
|---|---|---|---|---|
| Gould-Jacobs | Aniline | Diethyl ethoxymethylenemalonate | 4-Hydroxyquinoline | wikipedia.org |
| Conrad-Limpach | Aniline | β-Ketoester | 4-Quinolone | wikipedia.orgsynarchive.com |
| Friedländer | 2-Aminobenzaldehyde | Ketone with α-methylene | Substituted Quinoline | wikipedia.orgjk-sci.com |
| Doebner-Miller | Aniline | α,β-Unsaturated Carbonyl | Substituted Quinoline | wikipedia.orgsynarchive.com |
This table provides a comparative summary of the starting materials and typical products for major classical quinoline synthesis reactions.
Modern Catalytic Approaches for Quinoline Ring Construction
While classical methods are robust, modern synthetic chemistry has focused on developing more efficient, sustainable, and versatile catalytic approaches for quinoline synthesis. nih.govacs.org These methods often offer milder reaction conditions, higher yields, and greater functional group tolerance. acs.org
Transition-metal complexes, particularly those based on palladium (Pd) and copper (Cu), have been widely employed in quinoline synthesis. numberanalytics.com These catalysts facilitate various cross-coupling and cyclization reactions that can be harnessed to build the quinoline scaffold. numberanalytics.com For instance, palladium-catalyzed reactions like the Suzuki-Miyaura coupling can be used to form key C-C bonds, followed by a cyclization step to construct the ring. numberanalytics.com
Heterogeneous catalysts are gaining significant attention due to their ease of separation, recyclability, and contribution to greener chemical processes. acs.orgnumberanalytics.com Nanocatalysts, such as magnetic iron oxide nanoparticles functionalized with an acidic ionic liquid, have been successfully used to catalyze the Friedländer reaction under solvent-free conditions. nih.gov These catalysts can be easily recovered using an external magnet and reused multiple times with minimal loss of activity, addressing many of the drawbacks associated with traditional homogeneous catalysts. acs.org
The use of "green" reaction media, such as ionic liquids or even water, and energy sources like microwave irradiation, further exemplifies the modern drive towards sustainable synthesis. nih.govnih.govontosight.ai For example, the Friedländer synthesis has been efficiently carried out using the ionic liquid [bmim]HSO4 as both a catalyst and solvent, resulting in short reaction times and high yields under solvent-free conditions. nih.gov Similarly, electrochemical methods are emerging as a sustainable strategy, using electric current to drive the synthesis of quinolines from readily available nitro compounds, thus avoiding harsh chemical reagents. rsc.org
Table 3: Examples of Modern Catalytic Systems for Quinoline Synthesis
| Catalyst System | Reaction Type | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Palladium or Copper Complexes | Cross-coupling/Cyclization | Varies | High efficiency, good for complex molecules | numberanalytics.comontosight.ai |
| Fe3O4-IL-HSO4 Nanoparticles | Friedländer Condensation | 90 °C, Solvent-free | Recyclable, high yield, green | nih.gov |
| [bmim]HSO4 (Ionic Liquid) | Friedländer Condensation | Solvent-free | Short reaction time, high yield | nih.gov |
This table highlights several modern catalytic approaches, emphasizing their advantages over classical methods in terms of sustainability and efficiency.
Transition Metal-Catalyzed Cyclizations
The use of transition metals to catalyze the formation of the quinoline core has become a cornerstone of modern heterocyclic chemistry, offering high efficiency and broad functional group tolerance under milder conditions than traditional methods. ias.ac.inacs.org
Palladium (Pd) Catalysis: Palladium catalysts are extensively used for quinoline synthesis through various mechanistic pathways. rsc.orgnih.govscispace.com One-pot methods, such as the reaction between readily available 2-amino aromatic ketones and alkynes, provide an alternative route to polysubstituted quinolines. rsc.org Another strategy involves the palladium-catalyzed oxidative cyclization of anilines with allyl alcohols, which notably proceeds without the need for acids, bases, or other additives. scispace.com A proposed mechanism for this transformation involves the initial oxidation of the allyl alcohol to an α,β-unsaturated aldehyde, followed by condensation with the aniline to form an imine intermediate. Subsequent palladium-mediated cyclization and aromatization yield the quinoline product. scispace.com Furthermore, palladium-catalyzed cascade reactions, for instance between o-aminocinnamonitriles and arylhydrazines, offer an efficient pathway to access the quinoline framework. nih.gov The synthesis of quinolin-2(1H)-ones, which can be precursors to quinolines, has been achieved via a two-step process involving a palladium-catalyzed Heck coupling followed by an acid-mediated cyclization. nih.gov
Copper (Cu) Catalysis: Copper, being a more economical and abundant metal, presents an attractive alternative for quinoline synthesis. ias.ac.in Copper-catalyzed domino reactions of enaminones with 2-halobenzaldehydes have been developed to produce various quinoline derivatives. rsc.org These reactions proceed through an aldol reaction, C(aryl)-N bond formation, and subsequent elimination. rsc.org Another copper-mediated tandem reaction involves the Knoevenagel condensation of ortho-bromobenzaldehydes with active methylene (B1212753) nitriles, followed by reductive amination and intramolecular cyclization to form substituted quinolines. rsc.org Additionally, a sustainable approach utilizes a well-defined Cu(II)-catalyst for the dehydrogenative coupling of 2-aminobenzyl alcohols with ketones under aerial conditions. ijstr.org
Cobalt (Co) Catalysis: Cobalt catalysis offers a cost-effective method for constructing the quinoline ring. rsc.org A notable example is the cobalt-catalyzed annulation of anilides with internal alkynes, which is facilitated by the addition of a Lewis acid like Zn(OTf)₂. rsc.org This process is believed to proceed via ortho C-H activation. rsc.org Furthermore, a convenient, ligand-free cobalt-catalyzed method involves the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones, providing good to excellent yields of quinolines under mild, one-pot conditions. acs.org Cobalt complexes have also been shown to be effective in the synthesis of quinolines via the dehydrogenative coupling of vicinal diols. rsc.org
Table 1: Comparison of Transition Metal-Catalyzed Quinoline Syntheses
| Catalyst Family | Typical Starting Materials | Key Reaction Type | Advantages |
|---|---|---|---|
| Palladium | 2-Amino aromatic ketones & alkynes rsc.org | One-pot Cyclization | Alternative to classical methods rsc.org |
| Anilines & allyl alcohols scispace.com | Oxidative Cyclization | Additive-free scispace.com | |
| o-Aminocinnamonitriles & arylhydrazines nih.gov | Cascade Reaction | Efficient nih.gov | |
| Copper | Enaminones & 2-halobenzaldehydes rsc.org | Domino Reaction | Utilizes economical metal rsc.org |
| o-Bromobenzaldehydes & nitriles rsc.org | Tandem Condensation/Cyclization | Regioselective rsc.org | |
| 2-Aminobenzyl alcohols & ketones ijstr.org | Dehydrogenative Coupling | Sustainable, air-stable catalyst ijstr.org | |
| Cobalt | Anilides & internal alkynes rsc.org | Annulation via C-H Activation | Low-cost catalyst rsc.org |
| 2-Aminoaryl alcohols & ketones acs.org | Dehydrogenative Cyclization | Ligand-free, mild conditions acs.org |
N-Heterocyclic Carbene (NHC)-Catalyzed Routes
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts in a variety of transformations, including the synthesis of heterocyclic systems. scripps.edu In the context of quinoline synthesis, NHCs have been utilized in an indirect Friedländer approach. rsc.org This method involves the NHC-catalyzed reaction of specific precursors, demonstrating the utility of carbene catalysis in constructing the quinoline core. rsc.org NHCs are also employed to catalyze the annulation of modified enals with heterocyclic C-H acids, leading to quinolinone-fused systems. acs.org Furthermore, NHC-cobalt complexes have shown potential in the 1,2-hydroboration of quinolines, indicating their utility in modifying the quinoline scaffold itself. youtube.com
Green Chemistry Principles in Quinoline Synthesis
The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly being applied to the synthesis of important scaffolds like quinoline. ijpsjournal.comresearchgate.netnih.gov These approaches focus on using environmentally benign solvents, reducing energy consumption, and employing reusable or catalyst-free systems. tandfonline.comontosight.ai
Solvent-Free and Aqueous Media Syntheses
Eliminating volatile and often toxic organic solvents is a key goal of green chemistry. tandfonline.comSolvent-Free: The Friedländer annulation, a classical method for quinoline synthesis, has been adapted to solvent-free conditions using heterogeneous catalysts like Hβ zeolite. rsc.org This approach allows for the one-step cyclization of 2-aminobenzophenones with ketones. rsc.org Similarly, nanocatalysts have been used in solvent-free syntheses to produce polysubstituted quinolines. acs.org Another method achieves the synthesis of substituted quinolines from o-nitrobenzaldehyde and enolizable ketones using SnCl₂·2H₂O as a reductant under microwave irradiation without any solvent or separate catalyst. capes.gov.br
Aqueous Media: Water is an ideal green solvent due to its non-toxic and non-flammable nature. tandfonline.com An environmentally benign methodology has been developed for the rapid synthesis of quinolin-2(1H)-ones in water at ambient temperature, which notably avoids the use of any base or organic solvent and allows for the reuse of the reaction medium. acs.org Nanoparticle catalysts, such as CuFe₂O₄, have also been shown to be effective for quinoline synthesis in aqueous media. acs.org
Microwave-Assisted and Ultrasonic Irradiation Methods
Alternative energy sources like microwaves and ultrasound can significantly enhance reaction rates, reduce reaction times, and often lead to higher yields, aligning with the principles of green chemistry. nih.govresearchgate.net
Microwave-Assisted: Microwave irradiation has become a popular heating technique in organic synthesis, offering rapid and uniform heating. researchgate.netyoutube.com It has been successfully applied to various quinoline syntheses, including the Friedländer synthesis, often resulting in shorter reaction times and higher yields compared to conventional heating. tandfonline.comresearchgate.net For example, the synthesis of polysubstituted quinolines from o-amino benzophenones and carbonyl compounds has been achieved using a recyclable propylsulfonic acid catalyst under microwave irradiation. tandfonline.com
Ultrasonic Irradiation: Ultrasound promotes chemical reactions through acoustic cavitation, creating localized high-pressure and high-temperature zones. nih.govresearchgate.net This energy source has been used to develop new methodologies for synthesizing various N-containing heterocycles, including quinolines, often with high yields and short reaction times. nih.gov
Catalyst-Free and Biocatalytic Transformations
Catalyst-Free: Developing synthetic routes that proceed without a catalyst is highly desirable from both an economic and environmental standpoint. scirp.org One-pot, catalyst-free methods for synthesizing chromeno-quinoline derivatives have been reported, relying on the inherent reactivity of the starting materials under specific conditions. scirp.org Another approach demonstrates the coupling between heterocyclic N-oxides and CF₃-ynones to form quinoline-enols under mild, catalyst-free conditions. rsc.org
Biocatalytic: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. northumbria.ac.uk Monoamine oxidase (MAO-N) enzymes, either as whole cells or in purified form, have been shown to effectively catalyze the oxidative aromatization of 1,2,3,4-tetrahydroquinolines (THQs) to their corresponding quinoline derivatives under mild conditions. northumbria.ac.uk This biocatalytic approach represents a sustainable route to the quinoline scaffold. northumbria.ac.uk
Table 2: Overview of Green Synthesis Approaches for Quinolines
| Green Principle | Method | Key Features |
|---|---|---|
| Solvent-Free/Aqueous | Zeolite-catalyzed Friedländer annulation rsc.org | Heterogeneous catalyst, solvent-free |
| Nanocatalyst-mediated synthesis acs.org | Solvent-free or aqueous media | |
| Reissert-Henze type reaction in water acs.org | Ambient temperature, reusable medium, base-free | |
| Energy-Efficient | Microwave-assisted synthesis tandfonline.comresearchgate.net | Rapid heating, reduced reaction times, higher yields |
| Ultrasound-assisted synthesis nih.govresearchgate.net | Enhanced reaction rates via acoustic cavitation | |
| Alternative Catalysis | Catalyst-free one-pot condensation scirp.org | Avoids catalyst cost and contamination |
| Biocatalytic oxidation with MAO-N northumbria.ac.uk | Mild conditions, high selectivity, renewable catalyst |
Formation and Introduction of the Prop-2-en-1-ol Moiety (or its Precursors)
Once the quinoline core is synthesized, the next critical step is the introduction of the prop-2-en-1-ol side chain at the C4 position. This can be achieved through various C-C bond-forming reactions or by functionalizing a pre-existing group at the C4 position.
A direct synthesis of a related structure, 4-alkenyl-2-alkoxyquinolines, has been achieved through a palladium-catalyzed cascade reaction of N-(2-iodophenyl)-N-tosyl-1,3-butadiynamides with primary alcohols. mdpi.com While this method doesn't directly yield the title compound, it demonstrates a strategy for constructing a C4-alkenyl quinoline from acyclic precursors.
More commonly, the side chain is introduced onto a pre-formed quinoline ring. Transition-metal-catalyzed cross-coupling reactions are powerful tools for this purpose. For instance, a 4-haloquinoline could be coupled with a suitable three-carbon building block, such as allyl alcohol or its derivatives, using a palladium catalyst (e.g., Heck or Suzuki coupling).
Alternatively, the side chain can be built stepwise. A common precursor is 4-quinolinecarboxaldehyde. This aldehyde can undergo a Wittig reaction with an appropriate phosphorane to generate the prop-2-enyl double bond. Subsequent reduction of a functional group on the side chain, such as an ester or aldehyde, would then yield the final alcohol. For example, a Horner-Wadsworth-Emmons reaction of 4-quinolinecarboxaldehyde with a phosphonate (B1237965) ester would yield a 3-(quinolin-4-yl)acrylate, which can then be reduced to this compound using a reagent like diisobutylaluminium hydride (DIBAL-H).
Another potential route involves the reaction of a 4-quinolyl organometallic reagent (e.g., a Grignard or organolithium species, generated from 4-bromoquinoline) with an appropriate three-carbon electrophile like acrolein or epichlorohydrin, followed by necessary functional group manipulations.
The specific choice of method depends on the availability of starting materials, functional group tolerance, and desired stereochemistry (if applicable) of the final product.
Aldol and Claisen-Schmidt Condensation Strategies
Aldol and Claisen-Schmidt condensations are fundamental carbon-carbon bond-forming reactions that can be adapted to synthesize the backbone of this compound. thieme-connect.demasterorganicchemistry.com The Claisen-Schmidt variation, which involves a reaction between an aldehyde or ketone with an aromatic carbonyl compound lacking an alpha-hydrogen, is particularly relevant. wikipedia.orgresearchgate.net
The general strategy involves the condensation of quinoline-4-carbaldehyde with acetone (B3395972) or another suitable ketone to form an α,β-unsaturated ketone (a quinolinyl chalcone (B49325) analogue). This intermediate is then subjected to a selective reduction of the carbonyl group to yield the desired allylic alcohol.
Reaction Scheme:
Condensation: Quinoline-4-carbaldehyde reacts with acetone in the presence of a base (e.g., NaOH or KOH) to form (E)-4-(quinolin-4-yl)but-3-en-2-one. nih.gov
Reduction: The resulting enone is treated with a reducing agent, such as sodium borohydride (B1222165), often in the presence of cerium(III) chloride (Luche reduction), to selectively reduce the ketone to a hydroxyl group without affecting the carbon-carbon double bond.
A study on the synthesis of chalcone-quinolinone hybrids utilized Claisen-Schmidt condensation between various benzaldehydes and quinolinone precursors, achieving the α,β-unsaturated ketone structure in good yields. researchgate.net While the specific synthesis of this compound via this method is not extensively detailed in the retrieved literature, the synthesis of related quinoline-chalcones is well-established, indicating the viability of this approach. nih.govresearchgate.net
Table 1: Representative Claisen-Schmidt Reaction for Quinoline Chalcone Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Reported Yield |
|---|---|---|---|---|
| Substituted Quinoline-3-carbaldehyde | 1-(2-methyl-4-phenylquinolin-3-yl)ethan-1-one | NaOH/EtOH, Visible Light | Unsymmetrical bis-quinolin-3-yl chalcone | Good nih.gov |
Wittig and Horner-Wadsworth-Emmons Olefination Routes
Olefination reactions provide a powerful and highly controlled method for forming the carbon-carbon double bond of the propenol side chain. masterorganicchemistry.com The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are primary choices for this transformation, starting from quinoline-4-carbaldehyde. wikipedia.orglumenlearning.com
The Wittig reaction would involve reacting quinoline-4-carbaldehyde with a phosphorus ylide, such as the one derived from (2-hydroxyethyl)triphenylphosphonium salt. However, the HWE reaction is often preferred due to its superior stereoselectivity and the easier removal of byproducts. organic-chemistry.orgorganic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction typically employs a stabilized phosphonate carbanion. wikipedia.orgnrochemistry.com A common strategy is to react quinoline-4-carbaldehyde with a phosphonate ester, such as triethyl phosphonoacetate, to generate an α,β-unsaturated ester. This ester is then reduced to the target allylic alcohol.
Reaction Scheme:
HWE Olefination: Quinoline-4-carbaldehyde is treated with the anion of a phosphonate ester (e.g., triethyl phosphonoacetate) generated by a base (e.g., NaH). This reaction is highly stereoselective, predominantly forming the (E)-alkene. organic-chemistry.orgnrochemistry.com
Reduction: The resulting ethyl (E)-3-(quinolin-4-yl)acrylate is then reduced to this compound. A reagent like Diisobutylaluminium hydride (DIBAL-H) is effective for this transformation.
The HWE reaction is known to favor the formation of (E)-alkenes, which is advantageous for controlling the geometry of the double bond. youtube.commdpi.com For the synthesis of (Z)-olefins, the Still-Gennari modification, which uses phosphonates with electron-withdrawing groups, can be employed. nrochemistry.comyoutube.com
Allylation Reactions for Alcohol Formation
Direct allylation of quinoline-4-carbaldehyde offers one of the most straightforward routes to form the secondary allylic alcohol core of the target molecule. This method involves the nucleophilic addition of an allyl organometallic reagent to the aldehyde's carbonyl group.
A common and effective method is the Grignard reaction , where allylmagnesium bromide is added to quinoline-4-carbaldehyde in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. organic-chemistry.orgleah4sci.com
Reaction Scheme:
Allylation: Allylmagnesium bromide adds to the carbonyl carbon of quinoline-4-carbaldehyde.
Workup: The resulting magnesium alkoxide intermediate is protonated during aqueous workup to yield 1-(quinolin-4-yl)but-3-en-1-ol.
While this reaction directly produces an alcohol, it yields a constitutional isomer of the target compound. To obtain this compound, a different strategy, such as the reaction of a quinolin-4-yl Grignard reagent with an appropriate three-carbon electrophile like acrolein, would be necessary. This approach, however, can be complicated by 1,4-conjugate addition.
Coupling Strategies for Assembling this compound
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a powerful means to assemble the target molecule.
C-C Bond Forming Reactions (e.g., Grignard reactions, Heck reactions)
While Grignard reactions are fundamental for C-C bond formation, the Heck reaction is particularly well-suited for this specific synthetic challenge. organic-chemistry.orgyoutube.com The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.org
A viable Heck strategy for synthesizing this compound involves the coupling of a 4-haloquinoline (e.g., 4-bromo- or 4-iodoquinoline) with prop-2-en-1-ol (allyl alcohol).
Reaction Scheme:
Heck Coupling: 4-Bromoquinoline is reacted with allyl alcohol in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., PPh₃), and a base (e.g., Et₃N).
This reaction has been successfully applied for the arylation of various allylic alcohols. mdpi.com A modified Larock method describes a one-pot synthesis of substituted quinolines via a Heck reaction of 2-bromoanilines and allylic alcohols, demonstrating the compatibility of the quinoline core and allylic alcohol functionality under these conditions. organic-chemistry.org
Table 2: Typical Conditions for Heck Reaction involving Allylic Alcohols
| Aryl Halide | Alkene | Catalyst | Base | Solvent | Key Finding |
|---|---|---|---|---|---|
| Iodobenzene | Cinnamyl alcohol | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | Efficient arylation of the allylic alcohol was achieved. mdpi.com |
| 2-Bromoaniline | Allylic Alcohols | [Pd(allyl)Cl]₂ | K₂CO₃ | DMF | Successful one-pot synthesis of quinolines via Heck coupling. organic-chemistry.org |
Functional Group Interconversions Leading to the Allylic Alcohol
Functional group interconversion (FGI) is a critical step in multi-step syntheses, allowing for the transformation of one functional group into another. ub.edusolubilityofthings.com In the context of synthesizing this compound, the most important FGI is the reduction of a carbonyl group or an ester to the desired allylic alcohol.
This step is the culmination of synthetic routes that initially produce α,β-unsaturated ketones, aldehydes, or esters, such as those from Claisen-Schmidt, Wittig, or HWE reactions.
Key Reductions:
Reduction of Enones/Enals: The selective reduction of an α,β-unsaturated ketone or aldehyde to an allylic alcohol can be achieved using reagents like sodium borohydride (NaBH₄), often in combination with cerium(III) chloride (CeCl₃) to prevent 1,4-reduction of the double bond.
Reduction of Esters: α,β-Unsaturated esters, typically formed from HWE reactions, can be cleanly reduced to allylic alcohols using hydride reagents such as Diisobutylaluminium hydride (DIBAL-H) or Lithium aluminium hydride (LiAlH₄).
The choice of reducing agent is crucial for achieving the desired selectivity and avoiding unwanted side reactions, such as the reduction of the quinoline ring or the carbon-carbon double bond. vanderbilt.edu
Stereoselective Synthetic Approaches for this compound
Controlling the stereochemistry of the alkene and the stereocenter at the alcohol is crucial for accessing specific isomers of this compound.
Alkene Geometry (E/Z Isomerism):
Horner-Wadsworth-Emmons Reaction: As previously mentioned, the standard HWE reaction provides excellent selectivity for the (E)-isomer due to thermodynamic control. wikipedia.orgmdpi.com
Still-Gennari Modification: To obtain the (Z)-isomer, the Still-Gennari modification of the HWE reaction, which uses phosphonates with electron-withdrawing fluoroalkyl groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) and strong, non-nucleophilic bases (e.g., KHMDS) in THF at low temperatures, is the method of choice. youtube.commdpi.com
Wittig Reaction: The stereochemical outcome of the Wittig reaction depends on the nature of the ylide. Stabilized ylides generally yield (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org
Enantioselective Synthesis of the Alcohol: Since the hydroxyl-bearing carbon is a stereocenter, enantiomerically pure forms of the alcohol can be synthesized using asymmetric methods.
Asymmetric Reduction: An α,β-unsaturated ketone precursor, such as (E)-4-(quinolin-4-yl)but-3-en-2-one, can be reduced enantioselectively using established protocols like the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst.
Asymmetric Allylation: The enantioselective allylation of quinoline-4-carbaldehyde using chiral allylating agents (e.g., chiral allylboronates or allylsilanes in the presence of a chiral Lewis acid) can provide direct access to an enantiomerically enriched allylic alcohol product.
These stereoselective strategies are essential for synthesizing specific stereoisomers, which is often a requirement for biological and medicinal chemistry applications. youtube.com
Chiral Auxiliaries and Catalysts in Allylic Alcohol Synthesis
The asymmetric synthesis of allylic alcohols is a cornerstone of modern organic chemistry, providing access to key chiral building blocks for natural product synthesis and pharmaceuticals. nih.govpnas.org This is often accomplished through the use of chiral auxiliaries or chiral catalysts.
Chiral Auxiliaries are stereogenic groups that are temporarily incorporated into the substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary is removed. For the synthesis of chiral allylic alcohols, an auxiliary can be attached to the aldehyde or the nucleophile. For example, pseudoephedrine can be used as a chiral auxiliary. It reacts with a carboxylic acid to form an amide, and subsequent deprotonation and reaction with an electrophile occur with high diastereoselectivity, controlled by the chiral auxiliary. wikipedia.org
Chiral Catalysts offer a more atom-economical approach by facilitating the enantioselective reaction in substoichiometric amounts. Various catalytic systems have been developed for the synthesis of chiral allylic alcohols. nih.govorganic-chemistry.org These include:
Catalytic Asymmetric Reduction of Enones: The reduction of α,β-unsaturated ketones (enones) is a common method. The Corey-Bakshi-Shibata (CBS) reduction, using a borane-prolinol complex, and Noyori's asymmetric hydrogenation with BINAP-ruthenium catalysts are prominent examples. pnas.org
Catalytic Asymmetric Addition of Vinyl Nucleophiles to Aldehydes: This approach involves the addition of vinyl organometallic reagents to aldehydes in the presence of a chiral ligand. nih.gov Rhodium, iridium, and palladium complexes with chiral phosphine or phosphoramidite (B1245037) ligands have proven effective. organic-chemistry.orgrsc.org For instance, iridium-catalyzed allylation using allyl alcohol as an acrolein equivalent has been shown to proceed with high regio-, diastereo-, and enantioselectivity. nih.gov
Catalytic Asymmetric Allylic Oxidation: The direct oxidation of an allylic C-H bond in an alkene can also produce chiral allylic alcohols. Copper complexes with chiral oxazoline (B21484) ligands have been used for this purpose, although controlling the regioselectivity and enantioselectivity can be challenging. nih.gov
The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee) and yield. Cinchona alkaloids, for example, have been employed as catalysts for the enantioselective dichlorination of allylic alcohols, demonstrating their utility in controlling stereochemistry at the allylic position. nih.gov
Table 1: Comparison of Catalytic Systems for Asymmetric Allylic Alcohol Synthesis
| Catalytic System | Reaction Type | Typical Chiral Ligand/Catalyst | Advantages |
| Noyori Asymmetric Hydrogenation | Enone Reduction | Ru-BINAP | High enantioselectivity, applicable to a wide range of substrates. pnas.org |
| CBS Reduction | Enone Reduction | Oxazaborolidine | Predictable stereochemistry, mild reaction conditions. pnas.org |
| Iridium-catalyzed Allylation | Carbonyl Vinylation | Phosphoramidites | High regio- and enantioselectivity, use of stable alcohol precursors. nih.govnih.gov |
| Rhodium-catalyzed Addition | Carbonyl Vinylation | Chiral Diene Ligands | Good for arylboronic acid additions to α,β-unsaturated aldehydes. organic-chemistry.org |
| Copper-catalyzed Allylic Oxidation | C-H Oxidation | Bis(oxazoline) Ligands | Direct functionalization of C-H bonds. nih.gov |
Diastereoselective and Enantioselective Methodologies
Achieving control over both relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry is paramount in the synthesis of complex molecules like this compound, which contains a stereogenic center and a double bond that can exist as E or Z isomers.
Diastereoselective Synthesis: When a molecule already contains a chiral center, new stereocenters can be introduced with a specific relationship to the existing one. In the context of synthesizing substituted quinoline propanols, if a chiral center is present elsewhere in the molecule, it can direct the stereochemical outcome of the allylic alcohol formation. For example, the reduction of a chiral β-hydroxy-N-sulfinyl imine can proceed with high diastereoselectivity. thieme-connect.com
Enantioselective Synthesis: When starting from achiral or racemic materials, enantioselective methods are required to generate an excess of one enantiomer.
Kinetic Resolution: This technique involves the differential reaction of the two enantiomers of a racemic mixture with a chiral catalyst or reagent. For instance, the Sharpless-Katsuki epoxidation can be used for the kinetic resolution of racemic allylic alcohols, yielding an enantioenriched epoxy-alcohol and the unreacted, enantioenriched allylic alcohol. pnas.orgacs.org
Asymmetric Desymmetrization: This strategy involves the enantioselective transformation of a prochiral or meso compound. For the synthesis of allylic alcohols, a prochiral (Z)-allylic alcohol can be converted to its trichloroacetimidate (B1259523) derivative, which then undergoes an enantioselective SN2′ substitution with a carboxylic acid in the presence of a chiral palladium catalyst to yield a chiral allylic ester. nih.gov This ester can then be hydrolyzed to the desired chiral allylic alcohol.
An organocatalytic one-pot protocol has been developed for the construction of optically active allylic alcohols from enones. pnas.org This method utilizes an enantioselective epoxidation followed by a Wharton-reaction sequence, demonstrating the power of tandem reactions in achieving stereocontrol. pnas.org
Challenges and Innovations in the Synthesis of this compound
The synthesis of this compound presents several challenges, primarily related to the regioselective functionalization of the quinoline ring and the stereocontrolled formation of the allylic alcohol side chain.
Challenges:
Regioselectivity in Quinoline Synthesis: Classical quinoline syntheses, such as the Doebner-von Miller or Skraup reactions, can sometimes lead to mixtures of regioisomers, especially with substituted anilines and α,β-unsaturated carbonyl compounds. rsc.org Direct C-H functionalization of the quinoline ring can also be challenging to control, potentially leading to substitution at various positions. The C-2 and C-4 positions of the quinoline nucleus are often reactive, which can lead to challenges in selectively functionalizing the C-4 position while leaving the C-2 position untouched. acs.org
Stereocontrol: Achieving high levels of both E/Z selectivity for the double bond and enantioselectivity for the chiral alcohol center in a single process is a significant hurdle. Many synthetic methods may favor one stereoisomer but require extensive optimization to achieve high selectivity.
Functional Group Compatibility: The synthesis must tolerate the various functional groups present in the precursors and intermediates. The nitrogen atom in the quinoline ring can act as a ligand for metal catalysts, potentially interfering with catalytic cycles aimed at the side-chain modification.
Innovations:
Recent advances in synthetic methodology offer potential solutions to these challenges.
Modern Cross-Coupling Reactions: Palladium, nickel, or copper-catalyzed cross-coupling reactions provide powerful tools for the regioselective construction of C-C bonds. A 4-haloquinoline could be coupled with a suitable three-carbon organometallic reagent to form the desired side chain.
Photoredox Catalysis and Mechanochemistry: These emerging fields offer new avenues for bond formation under mild conditions. For example, a cobalt complex combined with a photocatalyst has been used for the highly regio- and enantioselective reductive coupling of alkynes with aldehydes to produce enantioenriched allylic alcohols. organic-chemistry.org Mechanochemical synthesis, using ball milling, has been shown to be effective for the C-2 alkynylation of quinoline N-oxides, suggesting potential for novel, solvent-free synthetic routes. acs.org
One-Pot and Tandem Reactions: Combining multiple synthetic steps into a single operation improves efficiency and reduces waste. A one-pot synthesis of 3-substituted quinoline carboxylates from anilines has been reported, which could be adapted for the synthesis of precursors to the target molecule. google.com Tandem reactions that create multiple bonds and stereocenters in a single cascade are particularly powerful.
Improved Catalytic Systems: The continuous development of new chiral ligands and catalysts is leading to higher selectivities and broader substrate scopes for asymmetric transformations. For instance, the use of recyclable, heterogeneous chiral catalysts offers advantages in terms of catalyst recovery and reuse. nih.gov
The synthesis of structurally related compounds, such as 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol, has been reported via a multi-step sequence starting from a Pfitzinger reaction to construct the quinoline core, followed by functionalization to build the side chain. nih.gov This highlights a plausible, albeit lengthy, pathway that could be adapted for the synthesis of this compound.
Chemical Transformations and Reactivity of 3 Quinolin 4 Yl Prop 2 En 1 Ol
Reactivity of the Allylic Alcohol Moiety
The prop-2-en-1-ol side chain attached to the quinoline (B57606) ring at the 4-position is an allylic alcohol. This functionality is known for its versatile reactivity, involving the hydroxyl group, the carbon-carbon double bond, and the allylic position.
Oxidation Reactions (e.g., to aldehyde, carboxylic acid)
The primary alcohol of 3-(Quinolin-4-yl)prop-2-en-1-ol is expected to undergo oxidation to yield the corresponding aldehyde, 3-(quinolin-4-yl)acrolein, or be further oxidized to the carboxylic acid, 3-(quinolin-4-yl)acrylic acid. The choice of oxidizing agent and reaction conditions will determine the final product.
Selective oxidation to the aldehyde can be achieved using mild reagents that are known to convert primary allylic alcohols to α,β-unsaturated aldehydes with high efficiency. organic-chemistry.org Reagents such as manganese dioxide (MnO₂) are classic choices for this transformation. Other methods, like the Jones oxidation (chromic acid in acetone), can also be employed for the selective oxidation of allylic alcohols to aldehydes. organic-chemistry.org A copper-catalyzed aerobic oxidation has also been shown to be effective for converting allylic alcohols to aldehydes. rsc.org
Further oxidation to the carboxylic acid can be accomplished using stronger oxidizing agents or by a two-step process where the initially formed aldehyde is subsequently oxidized. A one-pot conversion of allylic alcohols to carboxylic acids can be achieved by a copper-catalyzed oxidation followed by a Lindgren oxidation with sodium chlorite. rsc.org The oxidation of allyl alcohol with potassium permanganate (B83412) in an acidic solution is known to produce formic acid, suggesting that under harsh oxidative conditions, cleavage of the propenol chain could occur. cdnsciencepub.com
| Reaction | Reagent(s) | Expected Product |
| Selective Oxidation to Aldehyde | MnO₂, Jones Reagent (CrO₃/H₂SO₄, acetone), Cu catalyst/O₂ organic-chemistry.orgrsc.org | 3-(Quinolin-4-yl)acrolein |
| Oxidation to Carboxylic Acid | Stronger oxidizing agents (e.g., KMnO₄), Cu catalyst/O₂ then NaClO₂ rsc.org | 3-(Quinolin-4-yl)acrylic acid |
Reduction Reactions (e.g., to saturated alcohol)
The reduction of this compound can selectively target either the carbon-carbon double bond or proceed to reduce the quinoline nucleus, depending on the reducing agent and conditions.
Catalytic hydrogenation is a common method for the reduction of the alkene functionality. Using catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) with hydrogen gas (H₂) would be expected to reduce the double bond, yielding the saturated alcohol, 3-(quinolin-4-yl)propan-1-ol. chemistai.org A ruthenium(II) catalyst has been shown to be highly efficient for the selective reduction of the C=C bond in allylic alcohols through an isomerization/transfer hydrogenation tandem process. rsc.orgrsc.org
Under more vigorous reduction conditions, such as with tin and hydrochloric acid, the quinoline ring can also be reduced. uop.edu.pk For instance, the reduction of quinoline itself with tin and hydrochloric acid yields 1,2,3,4-tetrahydroquinoline. uop.edu.pk Therefore, it is plausible that the reduction of this compound under these conditions could lead to a mixture of products, including the saturated alcohol with a reduced quinoline ring.
| Reaction | Reagent(s) | Expected Product |
| Selective Alkene Reduction | H₂/Pd/C, H₂/Pt/C, Ru(II) catalyst chemistai.orgrsc.orgrsc.org | 3-(Quinolin-4-yl)propan-1-ol |
| Ring and Alkene Reduction | Sn/HCl uop.edu.pk | 3-(1,2,3,4-Tetrahydroquinolin-4-yl)propan-1-ol |
Addition Reactions Across the Alkene (e.g., hydrohalogenation, hydrogenation)
The alkene double bond in the prop-2-en-1-ol side chain is susceptible to electrophilic addition reactions.
Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) across the double bond would be expected to proceed via a carbocation intermediate. The stability of this intermediate would dictate the regioselectivity of the addition (Markovnikov vs. anti-Markovnikov).
Hydrogenation: As discussed in the reduction section (3.1.2), catalytic hydrogenation is a key addition reaction that saturates the double bond to form the corresponding saturated alcohol. chemistai.org
Rearrangement Reactions (e.g., Claisen, Cope rearrangements of derivatives)
The allylic alcohol functionality serves as a precursor for sigmatropic rearrangements like the Claisen and Cope rearrangements, upon conversion to suitable derivatives.
Claisen Rearrangement: The Claisen rearrangement is a quimicaorganica.orgquimicaorganica.org-sigmatropic rearrangement of an allyl vinyl ether. wikipedia.org To undergo this rearrangement, the hydroxyl group of this compound would first need to be converted into a vinyl ether. This can be achieved through various methods. The subsequent thermal or Lewis acid-catalyzed rearrangement would lead to a γ,δ-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org Variations of the Claisen rearrangement, such as the Johnson-Claisen and Eschenmoser-Claisen, involve the reaction of the allylic alcohol with an orthoester or an amide acetal (B89532), respectively, to produce γ,δ-unsaturated esters or amides. wikipedia.orglibretexts.org
Cope Rearrangement: The Cope rearrangement is a quimicaorganica.orgquimicaorganica.org-sigmatropic rearrangement of a 1,5-diene. jk-sci.comnrochemistry.com To be a substrate for a Cope rearrangement, this compound would need to be incorporated into a 1,5-diene structure. A variation, the Oxy-Cope rearrangement, involves a 1,5-diene with a hydroxyl group at C-3, which upon rearrangement and tautomerization yields an enol that converts to a carbonyl compound. organic-chemistry.org
| Rearrangement Type | Required Derivative/Conditions | General Product Type |
| Claisen Rearrangement | Allyl vinyl ether derivative, heat or Lewis acid wikipedia.orgorganic-chemistry.org | γ,δ-Unsaturated carbonyl |
| Johnson-Claisen Rearrangement | Reaction with orthoester wikipedia.orglibretexts.org | γ,δ-Unsaturated ester |
| Eschenmoser-Claisen Rearrangement | Reaction with N,N-dimethylacetamide dimethyl acetal wikipedia.org | γ,δ-Unsaturated amide |
| Cope Rearrangement | Incorporation into a 1,5-diene structure, heat jk-sci.comnrochemistry.com | Isomeric 1,5-diene |
| Oxy-Cope Rearrangement | 3-Hydroxy-1,5-diene derivative, heat or base organic-chemistry.org | δ,ε-Unsaturated carbonyl |
Esterification and Etherification Reactions
The primary hydroxyl group of this compound is expected to undergo standard esterification and etherification reactions.
Esterification: The reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of an acid catalyst would yield the corresponding allylic ester. acs.orgnih.gov Palladium-catalyzed allylic esterification of secondary homoallyl alcohols has been demonstrated, suggesting that transition metal catalysis could also be applicable here. acs.org
Etherification: Etherification can be achieved through various methods. The Williamson ether synthesis, involving deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a classic approach. Palladium-catalyzed etherification of allyl alcohols with phenols has also been reported. acs.org Furthermore, a sustainable method for the synthesis of allyl ethers from allyl alcohol and other alcohols using a titanium oxide-supported molybdenum oxide catalyst has been developed. rsc.org
Reactivity of the Quinoline Nucleus
The quinoline ring system is an aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution and activates it towards nucleophilic substitution.
Electrophilic Aromatic Substitution: Electrophilic substitution on the quinoline nucleus generally occurs on the more electron-rich benzene ring, at positions 5 and 8. uop.edu.pkquimicaorganica.orgimperial.ac.ukcutm.ac.in The pyridine ring is deactivated due to the electron-withdrawing effect of the nitrogen atom. researchgate.net Reactions such as nitration and sulfonation require vigorous conditions. uop.edu.pk The presence of the 3-(prop-2-en-1-ol) substituent at the 4-position may influence the regioselectivity of electrophilic attack, although its electronic effect (whether activating or deactivating) on the benzene ring is not immediately obvious without experimental data. Activation of the quinoline ring towards electrophilic attack at the 4-position can be achieved by forming the N-oxide. quimicaorganica.org
Nucleophilic Aromatic Substitution: The pyridine ring of quinoline is susceptible to nucleophilic attack, particularly at positions 2 and 4, which are electron-deficient. uop.edu.pkquimicaorganica.orgresearchgate.net Since the 4-position is already substituted in the target molecule, nucleophilic attack would be expected to occur at the 2-position. This is exemplified by the Chichibabin reaction, where quinoline reacts with sodamide to form 2-aminoquinoline. uop.edu.pk
| Reaction Type | Position of Attack | Conditions/Reagents | Expected Product |
| Electrophilic Substitution (Nitration) | 5- and 8-positions uop.edu.pkquimicaorganica.org | Fuming HNO₃, Fuming H₂SO₄ | 5-Nitro- and 8-nitro-3-(quinolin-4-yl)prop-2-en-1-ol |
| Electrophilic Substitution (Sulfonation) | 5- and 8-positions uop.edu.pk | Fuming H₂SO₄, 220°C | This compound-5-sulfonic acid and -8-sulfonic acid |
| Nucleophilic Substitution | 2-position uop.edu.pkquimicaorganica.org | Sodamide (NaNH₂) in liquid ammonia | 2-Amino-4-(prop-2-en-1-ol)quinoline |
| Nucleophilic Substitution | 2-position uop.edu.pk | Potassium hydroxide (B78521) (KOH), 220°C | 2-Hydroxy-4-(prop-2-en-1-ol)quinoline |
Electrophilic Aromatic Substitution Reactions
The quinoline ring system is a nitrogen-containing heterocycle that can undergo electrophilic aromatic substitution (EAS). frontiersin.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The quinoline structure consists of a pyridine ring fused to a benzene ring. Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is deactivated towards electrophilic attack. Consequently, electrophilic substitution preferentially occurs on the electron-richer benzene ring, primarily at positions C-5 and C-8. youtube.comyoutube.com
While specific electrophilic substitution studies on this compound are not extensively detailed, general principles of quinoline chemistry apply. Standard EAS reactions such as nitration (using a mixture of nitric and sulfuric acids) and halogenation (using Br₂ with a Lewis acid catalyst like FeBr₃) would be expected to yield a mixture of 5- and 8-substituted derivatives. youtube.com The precise regioselectivity can be influenced by reaction conditions and the steric hindrance imposed by the side chain at C-4.
Table 1: Expected Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Expected Products |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 3-(5-Nitroquinolin-4-yl)prop-2-en-1-ol and 3-(8-Nitroquinolin-4-yl)prop-2-en-1-ol |
| Bromination | Br₂, FeBr₃ | 3-(5-Bromoquinolin-4-yl)prop-2-en-1-ol and 3-(8-Bromoquinolin-4-yl)prop-2-en-1-ol |
Nucleophilic Substitution Reactions (especially at C-4)
The pyridine part of the quinoline ring is electron-deficient and thus susceptible to nucleophilic attack. The C-2 and C-4 positions are particularly activated for nucleophilic substitution. quora.com For a nucleophilic substitution reaction to occur at the C-4 position of this compound, the position must first be modified to contain a suitable leaving group, as the hydride ion is a very poor leaving group.
Should a derivative such as 4-chloroquinoline (B167314) be used as a precursor, the C-4 position becomes highly reactive towards nucleophiles. Numerous studies on related systems, like 2,4-dichloroquinazolines, have demonstrated high regioselectivity for nucleophilic aromatic substitution (SₙAr) at the C-4 position with various nucleophiles, including amines. nih.gov This preferential reactivity is attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at C-4 compared to C-2. Therefore, if this compound were derived from a 4-haloquinoline, this position would be a prime site for introducing new functionalities via nucleophilic substitution. mdpi.com
N-Alkylation and Quaternization Studies
The lone pair of electrons on the nitrogen atom of the quinoline ring imparts basic properties and allows it to act as a nucleophile. This facilitates N-alkylation and N-quaternization reactions. Treatment of this compound with alkyl halides (e.g., methyl iodide) would lead to the formation of the corresponding N-alkylquinolinium salt. mdpi.com This transformation not only modifies the electronic properties of the heterocyclic core, making it more electron-deficient, but also introduces a positive charge. These quaternary quinolinium salts can serve as precursors for further synthetic manipulations or be investigated for their own biological properties. The N-methylation of related dihydroquinolin-4-one scaffolds has been reported as a key step in the synthesis of alkaloids. mdpi.com
Intermolecular and Intramolecular Cyclization Reactions involving the Compound
The unique arrangement of a nucleophilic alcohol and an electrophilic quinoline system within the same molecule makes this compound an excellent substrate for intramolecular cyclization reactions. wikipedia.orgmasterorganicchemistry.com Such reactions, where two reactive sites within a single molecule interact to form a ring, are often kinetically favored over their intermolecular counterparts, particularly for the formation of stable 5- and 6-membered rings. wikipedia.org
Formation of Fused Heterocyclic Systems (e.g., pyranoquinolines, furoquinolines)
The propenol side chain is perfectly positioned to participate in cyclization reactions with the quinoline ring, leading to the formation of valuable fused heterocyclic systems.
Pyranoquinolines : Acid-catalyzed intramolecular cyclization can lead to the formation of pyrano[3,2-c]quinoline systems. This transformation would likely proceed via activation of the quinoline ring or the allylic alcohol. For instance, in the presence of acid, protonation of the alcohol could be followed by an electrophilic attack on the C-3 position of a suitably activated quinoline (e.g., a 4-hydroxyquinoline (B1666331) tautomer). Alternatively, reaction of a related 4-hydroxyquinolone with propargylic alcohols has been shown to produce pyrano[3,2-c]quinolones through a Friedel-Crafts-type allenylation followed by a 6-endo-dig cyclization. nih.govresearchgate.net The allylic alcohol of this compound provides a direct route to the saturated pyran ring fused to the quinoline core.
Furoquinolines : Furoquinolines are a significant class of alkaloids. nih.gov The synthesis of furo[3,2-c]quinolones has been achieved through acid-catalyzed reactions of 4-hydroxy-quinolinones with secondary propargylic alcohols, proceeding via a Friedel-Crafts alkylation and a 5-exo-dig ring closure. nih.gov For this compound, transformation into a furoquinoline derivative would likely require initial modification of the propenol side chain. For example, epoxidation of the double bond followed by acid-catalyzed ring-opening and cyclization could yield a furo[3,2-c]quinoline (B8618731) derivative. Another pathway could involve oxidative cleavage of the double bond to an aldehyde, followed by intramolecular reactions to form the furan (B31954) ring.
Cascade Reactions and Tandem Processes
Cascade reactions, also known as domino or tandem reactions, are powerful synthetic strategies where multiple bond-forming events occur consecutively in a single pot without isolating intermediates. wikipedia.orgrsc.org These processes are highly efficient in terms of atom economy and step economy, allowing for the rapid construction of complex molecular architectures. rsc.org
The structure of this compound is well-suited for initiating such cascades. For example, a three-component reaction involving an aromatic aldehyde, a quinoline-2,4-diol, and Meldrum's acid has been used to synthesize pyrano[3,2-c]quinolin-dione derivatives in an L-proline-catalyzed cascade process. researchgate.net Similarly, acid-catalyzed tandem reactions between 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols have been developed to selectively produce either pyrano[3,2-c]quinolones or furo[3,2-c]quinolones. nih.govresearchgate.net These examples highlight the potential of using derivatives of this compound in multicomponent or tandem reactions to generate diverse and complex heterocyclic scaffolds. nih.gov
Derivatization and Scaffold Functionalization Studies
The this compound molecule offers multiple sites for derivatization, making it a versatile scaffold for creating libraries of compounds for various applications, including medicinal chemistry. frontiersin.orgnih.gov
Modification of the Alcohol : The primary allylic alcohol is a key functional handle. It can be oxidized under controlled conditions to the corresponding aldehyde, 3-(quinolin-4-yl)propenal, or further to the carboxylic acid, 3-(quinolin-4-yl)propenoic acid. It can also be converted into esters or ethers, or replaced with other functional groups via substitution reactions (e.g., conversion to an allylic halide).
Reactions of the Alkene : The double bond in the propenyl linker can undergo a variety of addition reactions. Catalytic hydrogenation would yield the saturated analogue, 3-(quinolin-4-yl)propan-1-ol. Halogenation, epoxidation, or dihydroxylation would introduce new functionalities onto the linker, providing precursors for further transformations, including cyclizations.
Functionalization of the Quinoline Ring : As discussed, the quinoline ring can be functionalized through electrophilic substitution (Section 3.2.1) or, if appropriately activated, nucleophilic substitution (Section 3.2.2). The N-alkylation (Section 3.2.3) provides another avenue for modification. mdpi.com The combination of these reactions allows for systematic structural modifications at multiple positions of the scaffold. rsc.org
Table 2: Potential Derivatization Reactions
| Reaction Site | Reaction Type | Reagents | Potential Product Class |
|---|---|---|---|
| Primary Alcohol | Oxidation | PCC | α,β-Unsaturated Aldehyde |
| Primary Alcohol | Oxidation | Jones Reagent | α,β-Unsaturated Carboxylic Acid |
| Primary Alcohol | Esterification | Acyl Chloride, Pyridine | Allylic Ester |
| Alkene | Hydrogenation | H₂, Pd/C | Saturated Alcohol |
| Alkene | Epoxidation | m-CPBA | Epoxy-alcohol |
These functionalization strategies underscore the utility of this compound as a building block for creating a wide array of more complex molecules. nih.gov
Preparation of Amide and Ester Derivatives
The allylic alcohol functionality of this compound serves as a versatile handle for the synthesis of various ester and, indirectly, amide derivatives.
Ester Derivatives
Esterification of the primary alcohol can be achieved through standard synthetic protocols. The reaction of this compound with carboxylic acids under acidic catalysis (Fischer esterification) or, more efficiently, with activated carboxylic acid derivatives such as acyl chlorides or anhydrides in the presence of a base, yields the corresponding allylic esters. These esters are not only stable derivatives but also serve as important synthetic intermediates. nih.govnih.gov The use of trichloroacetimidate (B1259523) intermediates, formed by reacting the alcohol with trichloroacetonitrile, can also facilitate enantioselective esterification in the presence of a suitable catalyst. nih.gov During the direct esterification of allylic alcohols, side reactions like ether formation can occur, which can be suppressed by specific reaction setups, for instance, by using the corresponding ether as an azeotrope former. google.com
| Reactant | Reagent(s) | Product | Reference |
| This compound | Acetic Anhydride, Pyridine | 3-(Quinolin-4-yl)allyl acetate | N/A |
| This compound | Benzoyl Chloride, Triethylamine | 3-(Quinolin-4-yl)allyl benzoate | N/A |
| This compound | 1. Trichloroacetonitrile, DBU 2. Benzoic Acid, Pd(II) catalyst | Chiral 3-(Quinolin-4-yl)allyl benzoate | nih.gov |
Amide Derivatives
The synthesis of amide derivatives from this compound typically involves a two-step process. The first step is the oxidation of the primary alcohol to the corresponding carboxylic acid, 3-(Quinolin-4-yl)acrylic acid. This can be accomplished using a variety of standard oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), Jones reagent (CrO₃/H₂SO₄), or manganese dioxide (MnO₂).
Once the carboxylic acid is formed, it can be converted into an amide by reaction with a primary or secondary amine. This transformation usually requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. google.com Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be used to facilitate the direct condensation of the carboxylic acid with an amine. acs.org Studies on the synthesis of related 3-(quinolin-3-yl)acrylamide derivatives have demonstrated the viability of these approaches for creating diverse libraries of quinoline-based amides. researchgate.net
| Reactant | Reagent(s) | Product | Reference |
| 3-(Quinolin-4-yl)acrylic acid | 1. SOCl₂ 2. Aniline (B41778) | N-phenyl-3-(quinolin-4-yl)acrylamide | google.com |
| 3-(Quinolin-4-yl)acrylic acid | Benzylamine, EDCI, HOBt | N-benzyl-3-(quinolin-4-yl)acrylamide | acs.org |
| 3-(Quinolin-4-yl)acrylic acid | Morpholine, DCC | 1-(Morpholino)-3-(quinolin-4-yl)prop-2-en-1-one | acs.org |
Halogenation and Nitro-Substitution Reactions
The this compound scaffold offers two primary sites for halogenation and nitro-substitution: the aromatic quinoline ring and the alkene side chain.
Halogenation
Halogenation can occur either on the quinoline nucleus via electrophilic aromatic substitution or at the side chain via electrophilic addition.
Ring Halogenation: The quinoline ring is less reactive towards electrophilic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. researchgate.net Consequently, these reactions require vigorous conditions. uop.edu.pk Substitution occurs preferentially on the benzene ring portion at positions C5 and C8. researchgate.netuop.edu.pkpharmaguideline.com For instance, bromination of 8-substituted quinolines has been shown to yield mixtures of 5-bromo, 7-bromo, and 5,7-dibromo derivatives depending on the conditions and the nature of the substituent at the 8-position. researchgate.net Modern metal-free methods using reagents like trihaloisocyanuric acid have been developed for the highly regioselective C5-halogenation of 8-substituted quinolines under mild, room-temperature conditions. rsc.orgrsc.org
Side-Chain Halogenation: The carbon-carbon double bond in the prop-2-en-1-ol side chain can readily undergo electrophilic addition with halogens such as chlorine (Cl₂) or bromine (Br₂). This reaction would proceed at or below room temperature to yield the corresponding 2,3-dihalo-3-(quinolin-4-yl)propan-1-ol.
Nitro-Substitution
Similar to halogenation, nitration occurs on the electron-rich benzene ring of the quinoline system. The reaction is typically carried out using a nitrating mixture of fuming nitric acid and concentrated sulfuric acid. These harsh conditions lead to the formation of a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351) derivatives. researchgate.netuop.edu.pk The pyridine ring is strongly deactivated towards electrophilic attack, especially in the strongly acidic medium which protonates the nitrogen atom, thus directing the substitution to the carbocyclic ring. quimicaorganica.orgnumberanalytics.com
| Reaction | Reagent(s) | Expected Major Product(s) | Reference |
| Ring Bromination | Br₂, FeBr₃ | 5-Bromo- and 8-Bromo-3-(quinolin-4-yl)prop-2-en-1-ol | researchgate.netuop.edu.pk |
| Ring Nitration | Fuming HNO₃, H₂SO₄ | 5-Nitro- and 8-Nitro-3-(quinolin-4-yl)prop-2-en-1-ol | researchgate.netuop.edu.pk |
| Side-Chain Bromination | Br₂ in CCl₄ | 2,3-Dibromo-3-(quinolin-4-yl)propan-1-ol | N/A |
Heterocyclic Ring Annulation onto the Quinoline-Prop-2-en-1-ol Framework
The structure of this compound, particularly after modification of its side chain, provides a valuable platform for the construction of new heterocyclic rings, leading to more complex, fused, or appended polycyclic systems. researchgate.net A common strategy involves the initial oxidation of the allylic alcohol to the corresponding α,β-unsaturated aldehyde, 3-(Quinolin-4-yl)prop-2-enal. This aldehyde is a versatile precursor for various condensation and cyclization reactions.
For example, the reaction of 3-(Quinolin-4-yl)prop-2-enal with bifunctional nucleophiles can lead to the formation of a new five- or six-membered heterocycle attached at the quinoline C4-position.
Pyrazoline/Pyrazole (B372694) Synthesis: Condensation with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., phenylhydrazine) would first form a hydrazone, which can then undergo intramolecular cyclization to yield a pyrazoline ring. Subsequent oxidation would lead to the corresponding aromatic pyrazole.
Isoxazoline (B3343090)/Isoxazole Synthesis: Reaction with hydroxylamine (B1172632) (H₂NOH) would similarly proceed via an oxime intermediate, which upon intramolecular Michael addition would furnish an isoxazoline ring.
Pyrimidine Synthesis: Condensation with urea (B33335) or thiourea (B124793) in the presence of an acid or base catalyst could lead to the formation of a dihydropyrimidinone or dihydropyrimidinethione ring through a Biginelli-type reaction.
Furthermore, the quinoline ring itself can participate in annulation reactions. For instance, reactions of quinolines with dielectrophiles like oxalylacetylenes have been shown to produce highly functionalized 1,3-oxazinoquinolines under mild conditions. mdpi.com Such strategies highlight the potential to build complex heterocyclic architectures starting from the basic quinoline framework.
Mechanistic Investigations of Key Transformations
Understanding the reaction mechanisms underlying the transformations of this compound is crucial for predicting reactivity and controlling product formation.
Mechanism of Electrophilic Substitution on the Quinoline Ring
Electrophilic aromatic substitution (e.g., nitration, halogenation) on the quinoline nucleus is a cornerstone of its chemistry. The reaction proceeds via the formation of a cationic intermediate known as a sigma complex or arenium ion. The quinoline ring system consists of a deactivated pyridine ring and a more activated benzene ring. researchgate.net The nitrogen atom's lone pair is part of the sp² hybrid orbital and does not participate in the aromatic system, but its inductive electron-withdrawing effect deactivates the pyridine ring towards electrophilic attack. In the strongly acidic conditions required for nitration or sulfonation, the nitrogen atom is protonated, forming the quinolinium cation. This further deactivates the heterocyclic ring.
Consequently, electrophilic attack occurs on the carbocyclic (benzene) ring. quimicaorganica.org The substitution is directed to positions C5 and C8. An analysis of the resonance structures of the sigma complexes formed upon attack at different positions reveals why. Attack at C5 or C8 allows the positive charge to be delocalized over the ring system while keeping the aromatic sextet of the adjacent pyridine ring intact in at least one resonance contributor. In contrast, attack at C6 or C7 forces every resonance structure to disrupt the aromaticity of both rings, resulting in a less stable intermediate. quimicaorganica.org
Mechanism of Side-Chain Transformations
The reactions of the allylic alcohol side chain follow well-established mechanistic pathways.
Esterification: Acid-catalyzed Fischer esterification involves the initial protonation of the carboxylic acid carbonyl group, increasing its electrophilicity. The alcohol oxygen of this compound then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the final ester product.
Amidation: The conversion of the corresponding 3-(Quinolin-4-yl)acrylic acid to an amide via an acyl chloride proceeds through nucleophilic acyl substitution. The highly electrophilic acyl chloride is attacked by the amine nucleophile, forming a tetrahedral intermediate which then collapses, expelling the chloride leaving group to form the amide.
Mechanism of Annulation Reactions
The mechanisms for building new rings often involve a sequence of condensation and cyclization steps. For example, the synthesis of a pyrazole ring from the corresponding aldehyde, 3-(Quinolin-4-yl)prop-2-enal, and hydrazine would proceed as follows:
Hydrazone Formation: The nitrogen of hydrazine acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Dehydration follows to yield the corresponding hydrazone.
Cyclization: The second nitrogen atom of the hydrazone then acts as an intramolecular nucleophile, attacking the β-carbon of the conjugated system (Michael addition). This forms a five-membered ring.
Aromatization: A final oxidation step, either by an external oxidant or air, removes two hydrogen atoms to yield the stable, aromatic pyrazole ring.
Mechanistic insights into more complex quinoline syntheses, such as the Doebner-von Miller or Pfitzinger reactions, often involve fragmentation-recombination pathways or cyclization of enamine intermediates, respectively, providing a broader context for the types of cyclizations the quinoline framework can undergo. wikipedia.orgwikipedia.orgnih.gov
Spectroscopic and Structural Characterization Techniques in Research on 3 Quinolin 4 Yl Prop 2 En 1 Ol
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying the various functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR spectroscopy is a fundamental technique for identifying functional groups within a molecule. In the analysis of 3-(Quinolin-4-yl)prop-2-en-1-ol, the FT-IR spectrum is expected to display a series of characteristic absorption bands corresponding to its constituent parts: the quinoline (B57606) ring, the carbon-carbon double bond, and the primary alcohol.
The hydroxyl (-OH) group of the primary alcohol would be readily identifiable by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration of the primary alcohol would likely appear in the 1050-1250 cm⁻¹ range. For the quinoline moiety, characteristic C=C and C=N stretching vibrations are expected within the 1620-1430 cm⁻¹ region. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations, which can provide information about the substitution pattern, are found between 900 and 675 cm⁻¹. mdpi.comchemicalbook.com
The prop-2-en-1-ol side chain would exhibit a C=C stretching vibration around 1640-1680 cm⁻¹. The vinylic C-H stretching would also be observed above 3000 cm⁻¹. The successful incorporation of functional groups can be monitored by the appearance or disappearance of these key vibrational bands. For instance, in the synthesis of related quinolinone dithiocarbamates, the presence of a C=O band at 1667 cm⁻¹ and a C=S band at 1352 cm⁻¹ confirmed the structure. Similarly, the FT-IR spectrum of allyl alcohol, a basic component of the side chain, shows strong absorption bands at 3.0 and 9.7 microns (approximately 3333 and 1031 cm⁻¹), corresponding to the -OH and C-O stretching vibrations, respectively. chemicalbook.comnih.gov
Table 1: Expected FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |
| Aromatic C-H | C-H Stretch | >3000 |
| Vinylic C-H | C-H Stretch | >3000 |
| Quinoline Ring | C=C and C=N Stretch | 1620-1430 |
| Alkene (C=C) | C=C Stretch | 1640-1680 |
| Primary Alcohol | C-O Stretch | 1050-1250 |
| Aromatic C-H | C-H Out-of-Plane Bend | 900-675 |
This table is generated based on general spectroscopic principles and data from analogous compounds.
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The quinoline ring, being an aromatic system, gives rise to strong and characteristic Raman signals. DFT calculations on various quinoline derivatives have shown that the protonation at the N1 position can cause significant changes in the Raman bands in the 1500–1650 cm⁻¹ region, which are considered marker bands for π-π interactions. rsc.org
For this compound, the C=C stretching of the alkene and the aromatic ring vibrations are expected to be strong in the Raman spectrum. The symmetric stretching of the C=C bond, which may be weak in the IR spectrum, would be prominent in the Raman spectrum. This technique is particularly useful for monitoring reactions involving these functional groups. The analysis of Raman spectra of quinoline derivatives, supported by DFT calculations, has enabled the unambiguous characterization of their main vibrational bands. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.
The ¹H NMR spectrum of this compound would provide a wealth of information regarding the number of different types of protons and their neighboring environments. The aromatic protons of the quinoline ring would typically appear in the downfield region of 7.0-9.0 ppm. The exact chemical shifts and coupling patterns would depend on the electronic effects of the substituent and the substitution pattern. For instance, in a related 2-(6-chloroquinolin-4-yl)-1-ethoxypropan-2-ol, the C-2 and C-3 protons of the quinoline ring resonated as doublets at δ 8.82 and δ 7.43, respectively. nih.gov
The protons on the prop-2-en-1-ol side chain would have characteristic chemical shifts. The proton attached to the hydroxyl-bearing carbon (CH-OH) would likely appear as a multiplet, and its chemical shift would be influenced by hydrogen bonding. The vinylic protons would resonate in the range of 5.0-7.0 ppm, and their coupling constants would be indicative of the stereochemistry (cis or trans) of the double bond. A larger coupling constant (typically 11-18 Hz) would suggest a trans configuration. The protons of the CH₂OH group would appear as a doublet, coupled to the adjacent vinylic proton. The hydroxyl proton itself would appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Quinoline-H | 7.0 - 9.0 | m | - |
| Vinylic-H | 5.0 - 7.0 | m | - |
| CH₂OH | ~4.0 - 4.5 | d | ~5-7 |
| OH | Variable | br s | - |
This table is generated based on general spectroscopic principles and data from analogous compounds.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The quinoline ring would show a set of signals in the aromatic region (110-160 ppm). Quaternary carbons, such as C-4 and the carbons at the ring junction, would also be identifiable. In related quinoline derivatives, the aromatic carbons resonate between δ 119.6 and 150.0. nih.gov
The carbons of the prop-2-en-1-ol side chain would have distinct chemical shifts. The carbon of the CH₂OH group would be expected in the range of 60-65 ppm. The vinylic carbons would appear in the region of 120-140 ppm.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Quinoline Aromatic Carbons | 110 - 160 |
| Vinylic Carbons | 120 - 140 |
| CH₂OH | 60 - 65 |
This table is generated based on general spectroscopic principles and data from analogous compounds.
For an unambiguous assignment of all proton and carbon signals, especially in a complex molecule like this compound, advanced 2D NMR techniques are employed. researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would show correlations between adjacent protons in the quinoline ring and within the prop-2-en-1-ol side chain. For example, it would confirm the coupling between the CH₂OH protons and the adjacent vinylic proton. nih.gov
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the direct assignment of the carbon signal for each protonated carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bonds) correlations between protons and carbons. It is crucial for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, HMBC would show correlations from the vinylic protons to the C-4 carbon of the quinoline ring, confirming the connectivity of the side chain.
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are directly bonded. This information is vital for determining the three-dimensional structure and stereochemistry of the molecule. For example, NOESY could show correlations between certain protons on the quinoline ring and protons on the side chain, providing insights into the preferred conformation. In a study of (E)-3-(quinolin-2-yl)-1-phenylprop-2-en-1-ones, ROESY spectrum analysis was used to determine the relative stereochemistry of the α,β-unsaturated ketone. nih.gov
By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.
Computational and Theoretical Studies of 3 Quinolin 4 Yl Prop 2 En 1 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) has become a primary method in quantum chemistry for predicting the ground state properties of molecules. researchgate.net This approach is used to determine optimized molecular structures, vibrational frequencies, and various electronic properties. For quinoline (B57606) derivatives, DFT studies have been instrumental in understanding their stability and reactivity. researchgate.net However, specific DFT calculations detailing the ground state properties of 3-(Quinolin-4-yl)prop-2-en-1-ol are not present in the available literature.
Time-Dependent DFT (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the electronic excited states of molecules. mdpi.com This method is crucial for predicting UV-Vis absorption spectra and understanding the nature of electronic transitions. mdpi.com While TD-DFT has been applied to various quinoline derivatives to explore their photophysical properties, no such studies have been found specifically for this compound.
Electronic Structure Analysis
The analysis of a molecule's electronic structure provides deep insights into its chemical reactivity and properties.
Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Energies and Gaps)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are key indicators of a molecule's reactivity, kinetic stability, and electronic transport properties. researchgate.net For many quinoline derivatives, the HOMO-LUMO gap has been calculated to assess their potential in various applications. researchgate.net Unfortunately, specific HOMO and LUMO energy values and the corresponding energy gap for this compound are not available in published research.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates regions of positive and negative electrostatic potential. While MEP analysis has been performed on numerous quinoline compounds to identify reactive sites, a specific MEP surface analysis for this compound is not documented.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. It is used to understand hyperconjugative interactions and charge delocalization, which contribute to molecular stability. Although NBO analysis is a common computational tool for studying quinoline derivatives, specific NBO analysis results for this compound have not been reported.
Mulliken Population Analysis and Atomic Charges
Mulliken population analysis is a computational method used to estimate the partial atomic charges within a molecule, offering insights into its electronic distribution, polarity, and potential sites for electrophilic and nucleophilic attack. This analysis is fundamental for understanding a molecule's reactivity and intermolecular interactions. However, no published studies were found that have performed Mulliken population analysis or calculated the atomic charges for this compound.
Conformational Analysis and Stability Studies
Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative stabilities. Such studies are crucial for understanding a molecule's three-dimensional structure, which dictates its biological activity and physical properties. For this compound, which possesses several rotatable bonds, this analysis would reveal the most stable, low-energy conformations. A thorough literature search did not uncover any studies focused on the conformational landscape or stability of this compound.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Theoretical calculations are frequently employed to predict spectroscopic data, which can aid in the structural elucidation and characterization of new compounds. Density Functional Theory (DFT) methods are commonly used to simulate Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions. nih.gov Although computational methods for predicting these spectra are well-established for various quinoline derivatives, specific predicted data for this compound have not been reported in the scientific literature. researchgate.net
Nonlinear Optical (NLO) Properties Assessment
The assessment of nonlinear optical (NLO) properties involves calculating parameters like polarizability and hyperpolarizability to determine a molecule's potential for use in optoelectronic applications. Quinoline derivatives are a class of compounds often investigated for their NLO properties due to their extended π-conjugated systems. researchgate.net A computational assessment would be necessary to evaluate if this compound possesses significant NLO characteristics. To date, no such assessment has been published.
Applications of 3 Quinolin 4 Yl Prop 2 En 1 Ol in Advanced Organic Synthesis and Materials Science
Role as a Synthetic Building Block for Complex Organic Architectures
The presence of multiple reactive sites—the quinoline (B57606) ring, the carbon-carbon double bond, and the hydroxyl group—makes 3-(Quinolin-4-yl)prop-2-en-1-ol a valuable precursor for the construction of intricate molecular frameworks.
While direct literature on the use of this compound as a precursor for other nitrogen heterocycles is not extensively documented, the reactivity of its functional groups suggests significant potential. The allylic alcohol moiety can undergo a variety of transformations to generate new heterocyclic rings. For instance, allylic alcohols are known to participate in dehydrogenative coupling reactions to form various heterocycles. springernature.com
The quinoline nucleus itself is a robust scaffold that can be further functionalized. General synthetic strategies for nitrogen-containing heterocycles often involve the modification of existing heterocyclic frameworks. researchgate.netmdpi.comorganic-chemistry.org For example, the nitrogen atom of the quinoline ring can influence the reactivity of the side chain, potentially facilitating intramolecular cyclization reactions.
Table 1: Potential Reactions of this compound for the Synthesis of Nitrogen Heterocycles
| Reaction Type | Potential Product | Reagents and Conditions |
| Aza-Michael Addition | Pyrrolidines, Piperidines | Amine nucleophiles |
| Aminohydroxylation | Amino diols | Osmium or other metal catalysts, nitrogen source |
| Epoxidation followed by ring-opening | Amino alcohols | m-CPBA, followed by an amine |
The synthesis of quinoline-fused ring systems is an active area of research, driven by the diverse biological activities of these compounds. nih.gov Although specific examples starting from this compound are not prominent in the literature, its structure is well-suited for the construction of polycyclic and fused ring systems. Intramolecular reactions involving the allylic alcohol side chain and the quinoline ring could lead to the formation of new rings.
For instance, intramolecular cyclization of similar systems, such as N-(2-alkyl-1-aryl-3-oxo-4,4,4-trifluoro-1-butenyl)-1-naphthylamines, has been shown to produce benzo[h]quinoline (B1196314) derivatives. researchgate.net Another strategy involves the photocyclisation of substituted benzylidenecyclopentanone O-alkyloximes to yield annulated quinolines. rsc.org These examples highlight the potential for the development of novel synthetic routes to fused quinoline systems using this compound as a key intermediate.
Contributions to Catalysis and Ligand Design
The quinoline moiety is a well-established ligand in coordination chemistry and catalysis. The presence of both a nitrogen atom in the quinoline ring and a hydroxyl group in the side chain allows this compound to potentially act as a bidentate ligand.
Quinoline derivatives are known to form stable complexes with a variety of transition metals, including ruthenium, copper, and palladium. rsc.orgnih.gov These complexes have shown catalytic activity in a range of organic transformations. For example, ruthenium complexes bearing quinoline ligands have been investigated for their cytotoxic properties. rsc.org Copper complexes with quinoline-based ligands have been shown to catalyze the oxidation of catechol.
While there are no specific reports on the use of this compound as a ligand, its structural features suggest it could form stable chelate complexes. The coordination of the quinoline nitrogen and the hydroxyl group to a metal center could create a well-defined catalytic environment, potentially enabling enantioselective transformations. The allylic double bond could also participate in coordination or be a site for further functionalization of the ligand.
Table 2: Potential Metal Complexes with this compound as a Ligand
| Metal | Potential Application | Coordination Mode |
| Palladium | Cross-coupling reactions | Bidentate (N, O) |
| Ruthenium | Asymmetric transfer hydrogenation | Bidentate (N, O) |
| Copper | Oxidation reactions | Bidentate (N, O) |
The field of organocatalysis often utilizes molecules with specific functional groups to catalyze reactions without the need for a metal. While the direct application of this compound as an organocatalyst has not been reported, its structure contains elements that are common in organocatalyst design.
The quinoline nitrogen can act as a Lewis base, and the hydroxyl group can participate in hydrogen bonding interactions. These features are crucial for the activation of substrates in many organocatalytic reactions. Further research would be needed to explore the potential of this compound and its derivatives in organocatalysis.
Exploitation in Materials Science
Quinoline derivatives have been investigated for their applications in materials science, particularly for their optical and electronic properties. scielo.br For example, certain quinoline-containing compounds exhibit fluorescence and have been studied for their use in organic light-emitting diodes (OLEDs) and as fluorescent probes. nih.govnih.gov
The photophysical properties of this compound have not been extensively studied. However, the conjugated system encompassing the quinoline ring and the propenol side chain suggests that it may possess interesting absorption and emission characteristics. The hydroxyl group also provides a handle for incorporating this molecule into larger polymeric structures, potentially leading to the development of new functional materials with tailored optical or electronic properties. Further investigation into the photophysical properties and polymerization potential of this compound is warranted.
Optical and Electronic Properties (e.g., Fluorescent Probes, OLEDs)
The inherent photophysical properties of the quinoline ring system make its derivatives promising candidates for applications in optical and electronic devices. Quinoline-based compounds are known for their high thermal and chemical stability, good processability into films, and excellent electron-transporting capabilities, which are highly desirable for optoelectronic applications. nih.govnih.gov The electron-withdrawing nature of the quinoline ring plays a crucial role in the electron transportation process. nih.gov
The following table summarizes the optical properties of some related quinoline-based compounds, illustrating the potential of this class of materials.
| Compound/Polymer | Excitation Wavelength (nm) | Emission Wavelength (nm) | Application/Property |
| Poly(methylmethacrylate) copolymer with quinoline chromophores | - | - | Second-Harmonic Generation (d₃₃ = 27 pm/V at 1.064 µm) researchgate.net |
| BDT-alternated quinoline-vinylene polymer | - | - | Photochromism, Optical bandgap 1.58-1.63 eV nih.gov |
| Methacrylic copolymers with quinoline azo-dyes | 365 | - | Photo-responsive behavior (trans-cis photoisomerization) researchgate.net |
It is plausible that this compound, with its conjugated system and functional groups, could be chemically modified to enhance its fluorescent or NLO properties, making it a valuable component for fluorescent probes or as a material in Organic Light Emitting Diodes (OLEDs).
Advanced Polymer Precursors
The presence of a reactive hydroxyl group and a polymerizable alkene moiety in this compound makes it a promising monomer for the synthesis of advanced polymers. The incorporation of the quinoline unit into a polymer backbone or as a side chain can impart desirable thermal, optical, and electronic properties to the resulting material.
Research on related quinoline-containing monomers demonstrates the feasibility of creating novel polymers. For example, acrylate (B77674) and methacrylate (B99206) monomers bearing quinoline groups have been successfully synthesized and polymerized. nih.govresearchgate.net These polymers often exhibit enhanced thermal stability and specific optical properties. For instance, a novel acrylate monomer based on a quinoline-chalcone structure was synthesized and polymerized, with the resulting polymers showing two stages of thermal decomposition around 220 °C and 350 °C. nih.gov Similarly, the synthesis of methacrylic monomers with side-chain styrylquinoline moieties has been reported, leading to polymers with interesting photochemical and optical activities. tandfonline.com
The table below presents data on polymers derived from related quinoline-based monomers, providing insight into the potential characteristics of polymers synthesized from this compound.
| Polymer | Monomer | Molecular Weight ( g/mol ) | Thermal Decomposition Temperature |
| Poly(CPA) | 1-(4-(7-chloroquinolin-4-ylamino)phenyl) acrylate (CPA) | ~5000 | 220 °C and 350 °C (two stages) nih.gov |
| Poly(8-QA) | 8-quinolinyl acrylate (8-QA) | - | - |
| Copolymers of 8-QMA | 8-quinolinyl methacrylate (8-QMA) | - | - |
The polymerization of this compound, either through its acrylate derivative or by other polymerization techniques, could lead to the development of new functional polymers. These materials could find applications in areas such as thermally stable coatings, nonlinear optical films, or as components in electronic devices, leveraging the inherent properties of the quinoline core.
Future Research Directions and Contemporary Challenges
Development of Highly Efficient and Sustainable Synthetic Pathways
The classical methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often involve harsh conditions, hazardous reagents, and produce significant waste. nih.govresearchgate.net A primary challenge is the development of green and sustainable synthetic routes to 3-(Quinolin-4-yl)prop-2-en-1-ol.
Future research will likely focus on several key areas to improve sustainability:
Catalytic Approaches: The use of transition-metal catalysts (e.g., palladium, copper, iron) has shown promise in quinoline synthesis by enabling milder reaction conditions and higher selectivity. rsc.orgnih.govrsc.org Research efforts could be directed towards developing recyclable and earth-abundant metal catalysts for the synthesis of the quinoline core of this compound. Nanocatalysts are also emerging as a viable green alternative. nih.gov
Green Solvents: Replacing traditional organic solvents with more environmentally benign alternatives like water, ionic liquids, or deep eutectic solvents is a critical goal. tandfonline.comresearchgate.net Investigations into the solubility and reactivity of starting materials for this compound in these green solvents will be essential.
Energy-Efficient Methods: Microwave-assisted and ultrasound-assisted syntheses have been shown to accelerate reaction times and improve yields in the synthesis of quinoline derivatives. tandfonline.comnih.gov Applying these energy-efficient techniques to the synthesis of this compound could significantly reduce the environmental footprint of its production.
| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Challenges |
| Catalytic Methods | Milder reaction conditions, higher yields, improved selectivity. | Catalyst cost, toxicity, and recyclability. |
| Green Solvents | Reduced environmental impact, improved safety. | Substrate solubility, reaction kinetics. |
| Energy-Efficient Methods | Faster reaction times, lower energy consumption. | Specialized equipment, scalability. |
| One-Pot Reactions | Increased efficiency, reduced waste. | Complex reaction optimization, potential for side reactions. |
Exploration of Novel Reactivity Patterns and Derivatization Strategies
The chemical structure of this compound offers multiple sites for chemical modification, opening avenues for the creation of diverse derivatives with potentially new or enhanced properties.
Reactions of the Allylic Alcohol: The primary alcohol and the adjacent double bond are prime targets for derivatization. Oxidation of the alcohol to the corresponding aldehyde or carboxylic acid would provide precursors for a wide range of other functional groups. The double bond could be subjected to reactions such as hydrogenation, epoxidation, or dihydroxylation to introduce new stereocenters and functionalities.
Modification of the Quinoline Ring: The quinoline ring system itself can be functionalized. Electrophilic aromatic substitution reactions are expected to occur on the benzene (B151609) ring portion of the quinoline. ecorfan.org Nucleophilic substitution reactions can also be explored, particularly at the 2- and 4-positions if the ring is activated. orientjchem.org
Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki, Heck, and Sonogashira reactions, could be employed to introduce a variety of substituents onto the quinoline core, assuming a suitably functionalized precursor to this compound is available (e.g., a halo-substituted derivative).
Click Chemistry: The introduction of an azide (B81097) or alkyne handle onto the molecule would enable the use of "click chemistry" for the facile conjugation of this compound to other molecules, such as polymers, biomolecules, or surfaces. dtu.dk
Advanced Computational Modeling for Structure-Property-Reactivity Relationships
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental research. For this compound, computational modeling can provide valuable insights.
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate the electronic structure, molecular orbitals (HOMO, LUMO), and electrostatic potential of the molecule. nih.gov These calculations can help predict its reactivity, stability, and potential sites for electrophilic or nucleophilic attack.
Molecular Docking: If a biological target is hypothesized, molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound with the target protein. nih.gov This is a crucial step in rational drug design.
Quantitative Structure-Activity Relationship (QSAR): For a series of derivatives of this compound, QSAR studies can be performed to establish a mathematical relationship between their chemical structures and their observed biological activity or physical properties. researchgate.netnih.gov This can help in the design of new derivatives with improved properties.
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry, the continuous processing of chemical reactions in reactors, offers numerous advantages over traditional batch processing, including improved safety, scalability, and reproducibility. researchgate.netresearchgate.net
The integration of the synthesis of this compound into a flow chemistry platform presents an exciting research direction. This would involve:
Development of Flow-Compatible Reactions: Adapting the optimal synthetic route for this compound to a continuous flow setup. This may require the use of immobilized catalysts or reagents.
Automated Optimization: Utilizing automated systems to rapidly screen and optimize reaction parameters such as temperature, pressure, flow rate, and stoichiometry. dtu.dk
In-line Analysis: Integrating in-line analytical techniques, such as spectroscopy (IR, UV-Vis) or mass spectrometry, for real-time monitoring of the reaction progress and product purity.
Expanding Applications in Non-Traditional Chemical Fields
While quinoline derivatives are well-established in medicinal chemistry, future research should explore the potential of this compound in less conventional areas.
Materials Science: The quinoline moiety is known to have interesting photophysical properties. researchgate.net Research could investigate the use of this compound or its derivatives as building blocks for organic light-emitting diodes (OLEDs), sensors, or as components of functional polymers.
Catalysis: The nitrogen atom in the quinoline ring and the hydroxyl group of the side chain could potentially act as ligands for metal catalysts. The synthesis and catalytic activity of metal complexes incorporating this compound could be an interesting avenue of research.
Corrosion Inhibition: Quinoline and its derivatives have been investigated as corrosion inhibitors for various metals. wikipedia.org The specific structure of this compound may offer unique properties in this regard, warranting further investigation.
Q & A
Q. What established synthetic routes are available for 3-(Quinolin-4-yl)prop-2-en-1-ol?
The Claisen-Schmidt condensation is a common method for synthesizing quinoline-based chalcones. For example, 3-acetylquinoline derivatives react with aromatic aldehydes in ethanol under basic conditions (e.g., KOH) to form α,β-unsaturated ketones. Subsequent reduction or functional group interconversion can yield propenol derivatives. Reaction optimization includes controlling stoichiometry, temperature (room temperature or reflux), and purification via column chromatography (e.g., ethyl acetate/hexane mixtures) .
Q. How is X-ray crystallography employed to resolve the structural features of quinoline derivatives?
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming molecular geometry. Programs like SHELXL refine structural parameters, including bond lengths, angles, and intermolecular interactions (e.g., π-π stacking). For instance, quinoline chalcone derivatives exhibit centroid-to-centroid π-π interactions (~3.4–3.7 Å), which influence packing and stability .
Q. What spectroscopic techniques validate the purity and structure of this compound?
- NMR : H and C NMR identify proton environments and carbon frameworks. For example, enol protons resonate at δ ~5–6 ppm, while aromatic protons appear between δ 7–8 ppm .
- IR : Stretching frequencies for hydroxyl (~3200–3500 cm) and conjugated C=C (~1600 cm) groups confirm functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can synthetic routes be optimized to enhance the yield of this compound?
- Catalyst Screening : Transition-metal catalysts (e.g., Pd or Ru) may improve regioselectivity in cross-coupling steps.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) can stabilize intermediates in condensation reactions.
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yield .
Q. What strategies resolve contradictions in spectroscopic and crystallographic data during structural elucidation?
- Density Functional Theory (DFT) : Computationally optimized geometries can validate experimental bond lengths/angles.
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π) to explain packing discrepancies .
- Multi-Technique Cross-Validation : Combine SC-XRD with solid-state NMR to address dynamic disorder in crystals .
Q. How does substituent variation on the quinoline ring influence biological activity?
- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., Cl) enhance antimicrobial activity by increasing lipophilicity and membrane penetration.
- Chalcone Modifications : Extended conjugation in propenol derivatives improves binding to enzymatic targets (e.g., acetylcholinesterase) .
Q. What computational methods predict the reactivity of this compound in biological systems?
- Molecular Docking : Simulates interactions with protein targets (e.g., SARS-CoV-2 main protease) to identify binding affinities.
- Pharmacophore Modeling : Maps essential functional groups (e.g., hydroxyl, quinoline) for antiviral or anticancer activity .
Methodological Challenges and Solutions
Q. How to address poor solubility of this compound in aqueous media?
- Co-Crystallization : Use hydrophilic co-formers (e.g., cyclodextrins) to enhance bioavailability.
- Prodrug Design : Introduce phosphate or glycoside groups for improved solubility, which are cleaved in vivo .
Q. What experimental controls ensure reproducibility in quinoline derivative synthesis?
Q. How to mitigate toxicity risks during biological testing of quinoline derivatives?
- In Silico Toxicity Prediction : Tools like ProTox-II assess hepatotoxicity and mutagenicity risks.
- In Vitro Cytotoxicity Assays : Prioritize compounds with IC > 10 μM in normal cell lines (e.g., HEK-293) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
